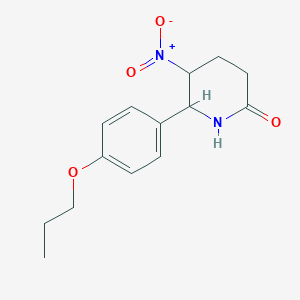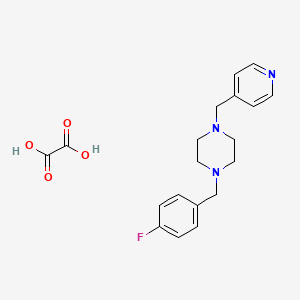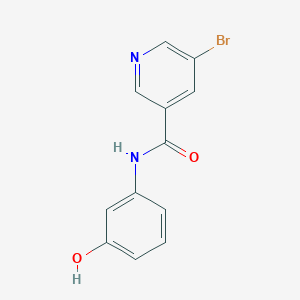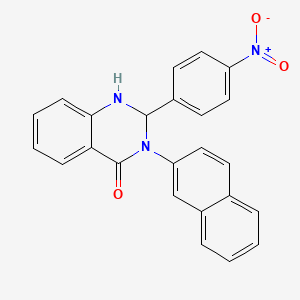
5-nitro-6-(4-propoxyphenyl)-2-piperidinone
Description
Synthesis Analysis
The synthesis of compounds related to 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone involves complex organic reactions that are meticulously designed to achieve the desired molecular structure. For instance, the synthesis of optical isomers and related compounds often utilizes optically active diols and specific chemical moieties to achieve the desired stereochemistry and functional groups necessary for further reactions (Sakoda, Kamikawaji, & Seto, 1992).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone is characterized by specific conformations and substituent orientations. X-ray crystallography and NMR techniques are often employed to elucidate these structures, revealing chair or boat conformations of the piperidine ring and the spatial arrangement of substituents which are crucial for understanding the compound's reactivity and properties (Prasad et al., 2008; Sukumar et al., 1994).
Chemical Reactions and Properties
The chemical reactivity of 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone and its analogs involves a variety of organic reactions, including nitro-Mannich reactions, Michael additions, and asymmetric synthesis techniques. These reactions enable the introduction of diverse substituents into the piperidinone framework, significantly affecting the compound's electronic and steric properties (Urushima et al., 2010).
Physical Properties Analysis
The physical properties of 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular structure. The presence of nitro, propoxy, and piperidinone groups contributes to specific intermolecular interactions that define these properties. Crystallography studies provide detailed insights into the arrangement of molecules in the solid state and the types of interactions that stabilize the crystal structure (Eckhardt et al., 2020).
Chemical Properties Analysis
The chemical properties of 5-Nitro-6-(4-propoxyphenyl)-2-piperidinone and related compounds are characterized by their reactivity towards various chemical agents. Studies on nucleophilic substitutions, catalytic reactions, and the synthesis of complex molecules from simple precursors highlight the versatility of these compounds in organic synthesis. The presence of functional groups such as nitro, ether, and piperidinone significantly influences their reactivity and the types of chemical transformations they can undergo (Hamed, 1997).
properties
IUPAC Name |
5-nitro-6-(4-propoxyphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-2-9-20-11-5-3-10(4-6-11)14-12(16(18)19)7-8-13(17)15-14/h3-6,12,14H,2,7-9H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLKACSEXGPRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204073 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-6-(4-propoxyphenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-(3-methylbenzyl)-2-(1-methyl-4-piperidinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4015474.png)
![3-hydroxy-6-methyl-3-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B4015482.png)


![(4-{[5-(4-methoxyphenyl)-3-oxo-1-cyclohexen-1-yl]amino}phenyl)acetic acid](/img/structure/B4015500.png)
![11-(2-furyl)-3-(4-methylphenyl)-10-(2-thienylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015505.png)

![N-[3-(isobutyrylamino)phenyl]-3-methoxy-2-naphthamide](/img/structure/B4015528.png)

![N-[2,6-dimethyl-3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4015541.png)
![(1S*,6R*)-9-{[5-(hydroxymethyl)-2-furyl]methyl}-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4015542.png)
![N-(4-methoxyphenyl)-6-methyl-2-[(3-pyridinylmethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4015549.png)